molecular formula C13H21NO4 B6280612 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate CAS No. 1822817-53-7

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate

Cat. No. B6280612
CAS RN: 1822817-53-7
M. Wt: 255.3
InChI Key:
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Description

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is a chemical compound with the empirical formula C12H21NO4 . It is a heterocyclic compound that is part of the tetrahydropyridines (THPs) family . THPs have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents .


Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate include a molecular weight of 243.30 . The compound is typically stored in an inert atmosphere and under -20°C .

Safety and Hazards

The compound is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Future Directions

The future directions for research on 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate and other THP-containing compounds include further exploration of their synthesis, structure-activity relationship studies, and pharmacological properties . This will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate involves the condensation of ethyl acetoacetate with 1,3-cyclohexanedione followed by reduction and esterification reactions.", "Starting Materials": [ "Ethyl acetoacetate", "1,3-cyclohexanedione", "Sodium borohydride", "Tert-butyl bromoacetate", "Sodium ethoxide", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate and 1,3-cyclohexanedione are condensed in the presence of sodium ethoxide to form 1-ethyl-3-oxo-1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 2: The resulting compound is reduced using sodium borohydride to form 1-ethyl-3-hydroxy-1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 3: Tert-butyl bromoacetate is added to the reaction mixture and the resulting compound is esterified using acetic acid to form 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate.", "Step 4: The final product is isolated by precipitation using methanol and diethyl ether." ] }

CAS RN

1822817-53-7

Product Name

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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